molecular formula C11H11N3S B1420005 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol CAS No. 1094562-19-2

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

Cat. No.: B1420005
CAS No.: 1094562-19-2
M. Wt: 217.29 g/mol
InChI Key: HDEQKMOSDLXFGE-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol is a heterocyclic compound that contains both an indene and a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol typically involves the following steps:

    Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-inden-5-ylmethanol, is synthesized from commercially available indene.

    Triazole Ring Formation: The indene derivative is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: The triazole ring can be reduced to form corresponding amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions involving the thiol group.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Thioethers or other substituted derivatives.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The thiol group can also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol lies in its combination of the indene and triazole rings, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c15-11-12-10(13-14-11)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEQKMOSDLXFGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC(=S)NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 2
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 3
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 4
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3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 5
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol
Reactant of Route 6
Reactant of Route 6
3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazole-5-thiol

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